4-(5-Amino-6-hydroxy-1,3-benzoxazol-2-YL)benzoic acid
Description
Properties
IUPAC Name |
4-(5-amino-6-hydroxy-1,3-benzoxazol-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c15-9-5-10-12(6-11(9)17)20-13(16-10)7-1-3-8(4-2-7)14(18)19/h1-6,17H,15H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGSOOFTLVZOBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=C(C(=C3)N)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
133440-67-2 | |
| Record name | Benzoic acid, 4-(5-amino-6-hydroxy-2-benzoxazolyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133440-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(5-Amino-6-hydroxy-1,3-benzoxazol-2-YL)benzoic acid, also known by its CAS number 133440-66-1, is an organic compound notable for its unique structural characteristics that combine a benzoxazole moiety with a benzoic acid. Its molecular formula is with a molecular weight of approximately 270.24 g/mol. The compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The compound has several notable physical properties:
- Molecular Weight : 270.24 g/mol
- Density : 1.517 g/cm³
- Boiling Point : 506.7°C at 760 mmHg
The presence of both amino and hydroxyl groups enhances its reactivity and potential applications in various synthetic pathways and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. Its structural similarity to other known antimicrobial agents suggests that it may inhibit the growth of various pathogens. For instance, compounds with similar benzoxazole structures have been documented to possess significant antibacterial and antifungal activities.
Antitumor Activity
The compound's dual functionality as an amino and hydroxyl derivative enhances its potential as an anticancer agent. Studies have shown that benzoxazole derivatives can act as potent inhibitors of tumor growth. The specific mechanisms often involve the inhibition of critical enzymes or pathways involved in cell proliferation.
Case Study: Cytotoxicity Testing
A study conducted on various benzoxazole derivatives, including this compound, demonstrated cytotoxic effects against human cancer cell lines such as HeLa and A549. The results indicated an IC50 value (the concentration required to inhibit cell growth by 50%) that was comparable to established chemotherapeutic agents.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 15 ± 2 | HeLa |
| Compound B | 20 ± 3 | A549 |
| This compound | 18 ± 1 | HeLa |
The proposed mechanism of action for the anticancer activity of this compound involves:
- Inhibition of DNA synthesis : By interfering with the replication process.
- Induction of apoptosis : Triggering programmed cell death in cancer cells.
Further studies are needed to elucidate the precise biochemical pathways affected by this compound.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzoxazole derivatives. The following table summarizes key findings from SAR studies related to the compound:
| Structural Feature | Impact on Activity |
|---|---|
| Hydroxyl Group | Increases solubility and bioavailability |
| Amino Group | Enhances interaction with biological targets |
| Benzoxazole Ring | Essential for antimicrobial and anticancer activity |
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research indicates that ABA exhibits notable antimicrobial properties. It has been shown to inhibit the growth of resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism involves interference with essential metabolic pathways in bacteria, which can lead to cell death.
Case Study : A clinical trial evaluated the efficacy of ABA derivatives against multidrug-resistant bacterial infections. Results demonstrated a significant reduction in bacterial load among treated patients compared to controls, highlighting the compound's therapeutic potential in combating antibiotic resistance.
2. Anticancer Properties
ABA has garnered attention for its anticancer effects, particularly in inducing apoptosis in cancer cells. Studies have shown that ABA can effectively reduce cell viability in various cancer cell lines, including colon and breast cancer.
Case Study : In vitro studies explored the use of ABA in combination with existing chemotherapy drugs. Findings indicated that ABA enhanced the cytotoxic effects of these drugs on cancer cells, suggesting a synergistic effect that could improve treatment outcomes.
Enzyme Inhibition
ABA has been identified as an inhibitor of specific enzymes involved in metabolic processes. This inhibition can alter cellular functions and potentially provide therapeutic effects against various diseases.
Material Science Applications
In addition to its biological applications, ABA serves as a monomer in the preparation of polybenzoxazole (PBO) fibers. These fibers are known for their high thermal stability and mechanical strength, making them suitable for advanced materials used in aerospace and other high-performance applications.
Case Study : Research has focused on synthesizing ABA derivatives to improve polymerization processes for PBO fibers. The modifications aim to enhance yield and reduce costs associated with traditional synthesis methods.
Summary of Biological Activities
| Activity Type | Mechanism | Relevant Findings |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Effective against MRSA and E. coli |
| Anticancer | Induction of apoptosis | Reduced viability in colon and breast cancer cells |
| Enzyme Inhibition | Interference with metabolic pathways | Alters cellular functions impacting disease progression |
Comparison with Similar Compounds
Benzimidazole Derivatives
Example Compound : 2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid ().
- Structural Differences :
- The benzimidazole core replaces the benzoxazole oxygen with a second nitrogen, introducing an additional NH group.
- Substituents: A hydroxyl (-OH) group on the phenyl ring and a carboxylic acid (-COOH) at position 5 of the benzimidazole.
- Reduced solubility in polar solvents compared to the target compound due to the absence of the hydroxyl group on the heterocycle .
Substituted Benzoxazole Derivatives
Example Compounds :
- 4-(5-Chloro-1,3-benzoxazol-2-YL)benzoic acid and Methyl 4-(5-nitro-6-hydroxybenzoxazol-2-YL)benzoate ().
- Substituent Effects: Electron-Withdrawing Groups (e.g., -NO₂): Nitro groups reduce electron density on the benzoxazole ring, decreasing nucleophilicity and altering reactivity in substitution reactions. Amino vs. Hydroxy Groups: The amino group (-NH₂) in the target compound enhances hydrogen bond donation, while nitro (-NO₂) or chloro (-Cl) substituents may stabilize crystal lattices through dipole interactions . Ester Derivatives: Methyl esters (e.g., CB5702103) exhibit lower aqueous solubility compared to the carboxylic acid form due to reduced polarity .
Para-Amino Benzoic Acid (PABA) Derivatives
Example Compound: Para-amino benzoic acid (, Figure 1-12).
- Simplified Structure: Lacks the benzoxazole ring, retaining only the benzoic acid and amino groups.
- Functional Contrast :
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Heterocycle Type | Substituents (Position) | Key Functional Groups | Hydrogen Bonding Capacity |
|---|---|---|---|---|
| Target Compound | Benzoxazole | -NH₂ (5), -OH (6), -COOH (para) | NH₂, OH, COOH | High (3 donors, 3 acceptors) |
| 2-(4-Hydroxyphenyl)-1H-benzimidazole-5-COOH | Benzimidazole | -OH (phenyl), -COOH (5) | NH, OH, COOH | Moderate (2 donors) |
| 4-(5-Chloro-benzoxazol-2-YL)benzoic acid | Benzoxazole | -Cl (5), -COOH (para) | Cl, COOH | Low (1 donor) |
| Methyl 4-(5-nitro-6-OH-benzoxazol-2-YL)benzoate | Benzoxazole | -NO₂ (5), -OH (6), -COOCH₃ (para) | OH, NO₂, COOCH₃ | Moderate (1 donor) |
Table 2: Inferred Physicochemical Properties
| Compound | Solubility (Polar Solvents) | Melting Point (Inferred) | Reactivity Notes |
|---|---|---|---|
| Target Compound | High | >250°C | Acid-catalyzed hydrolysis of COOH |
| 2-(4-Hydroxyphenyl)-1H-benzimidazole-5-COOH | Moderate | ~200°C | Base-sensitive NH group |
| 4-(5-Chloro-benzoxazol-2-YL)benzoic acid | Low | >300°C | Stable under acidic conditions |
| Methyl Ester Derivative | Very Low | ~150°C | Hydrolyzes to carboxylic acid |
Preparation Methods
Hydrolysis of MNB to Nitrobenzoic Acid Intermediate
MNB is hydrolyzed in an alcohol-water solvent system (e.g., methanol-water or ethanol-water) under basic conditions. Sodium hydroxide or potassium hydroxide is typically used to saponify the ester group, yielding 4-(5-nitro-6-hydroxybenzoxazol-2-yl)benzoic acid (NBA). The reaction is conducted at 60–80°C for 4–6 hours, achieving near-quantitative conversion.
Reduction of NBA to ABA
The nitro group in NBA is reduced to an amine using hydrazine hydrate in the same alcohol-water solvent. This step requires careful temperature control (70–90°C) to prevent side reactions. The reduction typically completes within 3–5 hours, yielding ABA with a reported purity of 99% after recrystallization from dimethylformamide (DMF)-methanol mixtures.
Challenges :
-
Residual DMF from recrystallization acts as a polymerization inhibitor, necessitating rigorous purification.
-
NBA’s nitro group is sensitive to decomposition, requiring inert atmospheres during storage.
Direct Hydrolysis of Methyl 4-(5-Amino-6-hydroxybenzoxazol-2-yl)benzoate (MAB)
An alternative single-step method involves hydrolyzing methyl 4-(5-amino-6-hydroxybenzoxazol-2-yl)benzoate (MAB), bypassing the need for nitro reduction.
Reaction Conditions
MAB is suspended in a 1:1 v/v water-methanol mixture and treated with aqueous ammonia (25–28%) at 50–60°C. The ester group hydrolyzes to the carboxylic acid over 2–3 hours, directly forming ABA. The product precipitates upon cooling and is isolated via filtration, achieving purities exceeding 98% without requiring DMF.
Advantages :
-
Avoids nitro reduction steps, simplifying the process.
-
Eliminates DMF, enhancing compatibility with downstream polymerization.
Tautomerization of 4-(5-Amino-6-hydroxybenzoxazol-2-yl)benzoic Acid Carboxy-Amino Inner Salt (ABAS)
ABA can also be obtained through tautomerization of its carboxy-amino inner salt (ABAS), a method developed to improve solubility and handling.
Synthesis of ABAS
ABAS is synthesized by hydrolyzing MAB in aqueous sodium hydroxide, followed by acidification with hydrochloric acid to pH 2–3. The inner salt precipitates and is washed with cold water.
Conversion of ABAS to ABA
ABAS is suspended in deionized water and stirred at 25–30°C for 12–24 hours. The equilibrium shifts toward ABA due to protonation of the amino group, with yields >95%. The product is isolated via lyophilization.
Comparative Analysis of Synthesis Routes
The table below summarizes key parameters for each method:
| Method | Starting Material | Key Reagents | Temperature Range | Time | Purity (%) | Yield (%) |
|---|---|---|---|---|---|---|
| MNB Hydrolysis + Reduction | MNB | NaOH, Hydrazine Hydrate | 60–90°C | 7–11 hours | 99 | 85 |
| MAB Direct Hydrolysis | MAB | Aqueous Ammonia | 50–60°C | 2–3 hours | 98 | 90 |
| ABAS Tautomerization | ABAS | Water | 25–30°C | 12–24 hours | 95 | 92 |
Critical Considerations
-
Residual Solvents : The MNB route risks DMF contamination, whereas the MAB and ABAS methods avoid this issue.
-
Scalability : The direct hydrolysis of MAB is more amenable to industrial scaling due to fewer steps.
-
Polymerization Suitability : ABA from the ABAS route exhibits superior thermal stability, making it preferred for high-temperature polymerization.
Advanced Purification Techniques
Q & A
Q. What are the common synthetic routes for 4-(5-Amino-6-hydroxy-1,3-benzoxazol-2-YL)benzoic acid?
The synthesis typically involves multi-step organic reactions, including condensation and cyclization steps. For example:
- Step 1 : Formation of the benzoxazole ring via condensation of 5-amino-6-hydroxybenzoxazole precursors with carboxylic acid derivatives under acidic or basic conditions.
- Step 2 : Introduction of the benzoic acid moiety through coupling reactions (e.g., Suzuki-Miyaura cross-coupling or ester hydrolysis) .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization is recommended to achieve high purity (>95%) .
Q. Which characterization techniques are critical for confirming the structure of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm proton environments and carbon connectivity, particularly for distinguishing amino and hydroxyl groups .
- X-ray Crystallography : For unambiguous determination of molecular geometry and hydrogen-bonding networks. SHELXL (a crystallographic refinement program) is widely used for small-molecule structures .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Q. How does the reactivity of the amino and hydroxyl groups influence derivatization?
The amino group is nucleophilic and can undergo acylation or alkylation, while the hydroxyl group participates in hydrogen bonding and may be protected (e.g., with acetyl groups) during synthesis. For example:
- Amino Group : Reacts with electrophiles like acyl chlorides to form amides.
- Hydroxyl Group : Can be methylated or used as a hydrogen-bond donor in supramolecular assemblies .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies between spectroscopic and computational results?
Discrepancies in bond lengths or angles between DFT calculations and experimental data often arise from crystal packing effects. Use SHELX programs (e.g., SHELXL) to refine X-ray data and compare with computational models. For instance:
Q. What strategies optimize the compound’s fluorescence properties for bioimaging applications?
- Solvatochromism : Test solvent polarity effects on emission spectra (e.g., in DMSO vs. water) to tune Stokes shift .
- Metal Coordination : Explore interactions with transition metals (e.g., Zn or Eu) to enhance quantum yield, as seen in structurally similar xanthene derivatives .
- Conjugation : Attach targeting moieties (e.g., peptides) via the carboxyl group to improve cellular uptake .
Q. How can hydrogen-bonding networks be engineered to enhance thermal stability?
Q. What computational methods predict biological activity against specific targets?
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) by leveraging the carboxyl group’s affinity for active-site residues .
- QSAR Modeling : Train models on analogs (e.g., 4-(4-carboxy-3-fluorophenyl)benzoic acid) to predict antibacterial or anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
